2,4-Dichlorophenyl 4-(5-chloro-2-methylphenyl)piperazinyl ketone
Description
Systematic Nomenclature and Structural Identification
The IUPAC name This compound systematically describes its molecular architecture. The parent structure consists of a piperazine ring (a six-membered diamine heterocycle) linked to two aromatic substituents via a ketone bridge. The 2,4-dichlorophenyl group is attached to the carbonyl carbon, while the 4-(5-chloro-2-methylphenyl) moiety is bonded to the piperazine’s nitrogen at the 4-position.
Key structural features include:
- Molecular formula : C₁₈H₁₇Cl₃N₂O
- Molecular weight : 383.7 g/mol
- Halogenation pattern : Three chlorine atoms at positions 2, 4 (on phenyl A), and 5 (on phenyl B), with a methyl group at position 2 of phenyl B.
Table 1: Core Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₇Cl₃N₂O |
| Molecular Weight | 383.7 g/mol |
| IUPAC Name | This compound |
| Key Functional Groups | Piperazine, ketone, aryl chlorides, methyl substituent |
The stereoelectronic effects of chlorine atoms influence the compound’s dipole moment and solubility profile, with calculated logP values suggesting moderate lipophilicity.
Historical Context of Piperazinyl Ketone Derivatives in Chemical Research
Piperazine derivatives have been integral to pharmaceutical development since the mid-20th century, initially as anthelmintics. The introduction of ketone-functionalized piperazines, however, marks a shift toward targeting central nervous system receptors and enzymatic pathways. For instance, aralkyl-ketone piperazines were synthesized in the 2000s as analgesics, demonstrating the scaffold’s versatility.
The target compound emerges from efforts to optimize arylpiperazine pharmacophores by:
- Enhancing metabolic stability through halogenation.
- Modulating receptor affinity via steric effects from the methyl group.
- Improving solubility via ketone polarity.
Notably, the 5-chloro-2-methylphenyl substituent may mimic tyrosine residues in enzyme active sites, a strategy employed in kinase inhibitor design.
Position Within Contemporary Heterocyclic Compound Classifications
As a diazabicycloalkane , the piperazine core places this compound within the broader class of saturated nitrogen heterocycles . Its classification hierarchy includes:
- Class : Piperazines (six-membered rings with two nitrogen atoms).
- Subclass : Arylpiperazinyl ketones (piperazines with aryl and ketone substituents).
- Functional variants : Chlorinated arylpiperazines (optimized for halogen bonding).
The compound’s dual aryl substitution pattern distinguishes it from simpler piperazine analogs, enabling unique interactions with biological targets such as serotonin receptors and sigma-1 proteins. Comparative analysis with unsubstituted piperazine (pKₐ 9.8) suggests that electron-withdrawing chlorine atoms reduce basicity, potentially enhancing blood-brain barrier penetration.
Properties
IUPAC Name |
[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-(2,4-dichlorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl3N2O/c1-12-2-3-14(20)11-17(12)22-6-8-23(9-7-22)18(24)15-5-4-13(19)10-16(15)21/h2-5,10-11H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOBYXIXZTYJWQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichlorophenyl 4-(5-chloro-2-methylphenyl)piperazinyl ketone typically involves the reaction of 2,4-dichlorophenyl ketone with 5-chloro-2-methylphenylpiperazine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichlorophenyl 4-(5-chloro-2-methylphenyl)piperazinyl ketone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
- Antidepressant Activity :
- Antipsychotic Potential :
- Neuroprotective Effects :
Table 1: Summary of Pharmacological Effects
| Effect | Mechanism | References |
|---|---|---|
| Antidepressant | Serotonin receptor modulation | |
| Antipsychotic | Dopamine receptor antagonism | |
| Neuroprotective | Inhibition of oxidative stress |
Case Studies
- Study on Antidepressant Activity :
- Evaluation of Neuroprotective Effects :
- Antipsychotic Activity Assessment :
Mechanism of Action
The mechanism of action of 2,4-Dichlorophenyl 4-(5-chloro-2-methylphenyl)piperazinyl ketone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Substituent Impact : The target compound’s 2,4-dichlorophenyl group may enhance lipophilicity compared to the 3,4,5-trimethoxyphenyl group in the analog from , which could influence membrane permeability or metabolic stability.
Pharmacological and Agrochemical Context
Although direct activity data for the target compound is absent, structurally related compounds in (e.g., metconazole, triticonazole) demonstrate the agrochemical utility of chlorophenyl and triazole moieties. Similarly, the piperazine scaffold in ’s itraconazole-related mixture underscores its role in antifungal agents.
Critical Analysis of Structural and Functional Divergence
- Chlorine vs.
- Ketone vs. Ester/Acetamide Derivatives : Ethyl ester derivatives (e.g., ) introduce hydrolyzable groups, which may affect bioavailability, while the ketone’s rigidity could stabilize interactions with target proteins.
Biological Activity
2,4-Dichlorophenyl 4-(5-chloro-2-methylphenyl)piperazinyl ketone is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is . It features a piperazine ring, which is common in various bioactive compounds, contributing to its interaction with biological targets.
Antifungal Activity
Research has indicated that compounds similar to this compound exhibit antifungal properties. A study demonstrated that derivatives with piperazine moieties showed significant activity against various fungal strains. For instance, the minimum inhibitory concentration (MIC) values for some piperazine derivatives ranged from 22.1 to 184.2 µM against fungi like Trichoderma viride and Aspergillus fumigatus .
Table 1: Antifungal Activity of Piperazine Derivatives
| Compound | MIC (µM) | Active Against |
|---|---|---|
| Compound A | 22.1 | A. niger |
| Compound B | 33.1 | A. fumigatus |
| Compound C | 92.1 | T. viride |
The antifungal activity is believed to be mediated through the inhibition of sterol biosynthesis in fungi, particularly targeting the enzyme CYP51, which is crucial for ergosterol production . Molecular docking studies suggest that the piperazine ring interacts with the heme group of CYP51, enhancing the stability and efficacy of these compounds compared to traditional antifungals like ketoconazole .
Case Studies
- In Vivo Studies : In a study involving animal models, compounds structurally related to this compound were tested for their antifungal efficacy. The results indicated a significant reduction in fungal load in treated subjects compared to controls, suggesting potential for therapeutic applications .
- Cytotoxicity Assessments : Cytotoxicity studies on non-cancerous cell lines revealed that many derivatives exhibited low toxicity at therapeutic concentrations (50 µM), indicating a favorable safety profile for further development .
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Preliminary studies have indicated moderate permeability and bioavailability in preclinical models, which is essential for effective systemic delivery .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2,4-dichlorophenyl 4-(5-chloro-2-methylphenyl)piperazinyl ketone, and what purification methods ensure high yield?
- Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions involving 1-(2,4-dichlorophenyl)piperazine and a substituted benzophenone derivative. Key steps include refluxing in anhydrous solvents (e.g., dichloromethane) under inert atmospheres. Purification via normal-phase chromatography (e.g., 10% methanol/0.1% ammonium hydroxide) is critical to isolate the target compound from byproducts . Yield optimization requires stoichiometric control of amine and ketone precursors, with reaction times monitored by TLC or HPLC.
Q. How can spectroscopic techniques (NMR, FT-IR) confirm the structural integrity of this compound?
- Methodological Answer:
- 1H/13C NMR : Verify aromatic proton environments (δ 6.8–7.5 ppm for dichlorophenyl groups) and piperazine CH2 signals (δ 2.5–3.5 ppm). Coupling patterns distinguish substituent positions .
- FT-IR : Confirm ketone C=O stretch (~1680–1720 cm⁻¹) and N-H stretches (~3300 cm⁻¹ for piperazine). Absence of OH stretches ensures anhydrous synthesis .
Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer: Solubility tests in polar (DMSO, ethanol) and nonpolar solvents (dichloromethane) guide formulation for biological assays. Stability studies (e.g., 25°C vs. 4°C over 72 hours) with HPLC monitoring detect degradation products. Adjusting pH (e.g., buffered solutions at pH 7.4) minimizes hydrolysis of the ketone moiety .
Advanced Research Questions
Q. What computational strategies predict the binding affinity of this compound to dopamine or serotonin receptors?
- Methodological Answer: Molecular docking (AutoDock Vina) using receptor crystal structures (e.g., dopamine D3, PDB ID 3PBL) evaluates ligand-receptor interactions. Focus on piperazine nitrogen interactions with Asp110 and hydrophobic contacts with 2,4-dichlorophenyl groups. MD simulations (GROMACS) assess binding stability over 100 ns . Compare results with radioligand displacement assays (e.g., [³H]spiperone competition) to validate computational predictions .
Q. How do structural modifications (e.g., halogen substitution on phenyl rings) impact pharmacological activity?
- Methodological Answer: Synthesize analogs with fluorine or bromine substitutions at the 2,4-dichlorophenyl group. Use in vitro assays (e.g., cAMP inhibition for GPCR activity) to correlate electronic effects (Hammett σ values) with potency. Lipophilicity (logP) measured via shake-flask method predicts blood-brain barrier penetration .
Q. What experimental designs assess the environmental fate of this compound, including biodegradation and ecotoxicity?
- Methodological Answer: Follow OECD guidelines for hydrolysis (pH 4–9), photolysis (UV light exposure), and soil adsorption (batch equilibrium tests). Use LC-MS/MS to quantify degradation products. Ecotoxicity is evaluated via Daphnia magna acute toxicity (48-hour EC50) and algal growth inhibition assays (OECD 201) .
Q. How can contradictions in receptor affinity data across studies be resolved?
- Methodological Answer: Discrepancies may arise from assay conditions (e.g., membrane vs. whole-cell preparations). Standardize protocols:
- Use identical cell lines (e.g., HEK293 expressing human receptors).
- Control for endogenous receptor expression (siRNA knockdown).
- Validate with orthogonal methods (e.g., BRET for real-time GPCR activity) .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
